molecular formula C10H19ClO2 B1430934 2-(1-Chloro-2-methylpropan-2-yl)-5,5-dimethyl-1,3-dioxane CAS No. 1394041-67-8

2-(1-Chloro-2-methylpropan-2-yl)-5,5-dimethyl-1,3-dioxane

Cat. No.: B1430934
CAS No.: 1394041-67-8
M. Wt: 206.71 g/mol
InChI Key: DXAKMRIDVPBZIA-UHFFFAOYSA-N
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Description

2-(1-Chloro-2-methylpropan-2-yl)-5,5-dimethyl-1,3-dioxane is an organic compound with a unique structure that includes a dioxane ring and a chlorinated alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloro-2-methylpropan-2-yl)-5,5-dimethyl-1,3-dioxane typically involves the reaction of 2-methyl-2-propanol with 1-chloro-2-methylpropane in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloro-2-methylpropan-2-yl)-5,5-dimethyl-1,3-dioxane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Formation of alcohols or amines.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or other reduced compounds.

Scientific Research Applications

2-(1-Chloro-2-methylpropan-2-yl)-5,5-dimethyl-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Chloro-2-methylpropan-2-yl)-5,5-dimethyl-1,3-dioxane involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated alkyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The dioxane ring structure may also play a role in stabilizing the compound and enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-methyl-2-phenylpropane: Similar in structure but with a phenyl group instead of a dioxane ring.

    2-Chloro-2-methylpropane: Lacks the dioxane ring and has different reactivity and applications.

    5,5-Dimethyl-1,3-dioxane: Similar ring structure but without the chlorinated alkyl group.

Uniqueness

2-(1-Chloro-2-methylpropan-2-yl)-5,5-dimethyl-1,3-dioxane is unique due to its combination of a chlorinated alkyl group and a dioxane ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where both functionalities are required.

Properties

IUPAC Name

2-(1-chloro-2-methylpropan-2-yl)-5,5-dimethyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClO2/c1-9(2)6-12-8(13-7-9)10(3,4)5-11/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAKMRIDVPBZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)C(C)(C)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801195842
Record name 1,3-Dioxane, 2-(2-chloro-1,1-dimethylethyl)-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801195842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394041-67-8
Record name 1,3-Dioxane, 2-(2-chloro-1,1-dimethylethyl)-5,5-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394041-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxane, 2-(2-chloro-1,1-dimethylethyl)-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801195842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Chloro-2-methylpropan-2-yl)-5,5-dimethyl-1,3-dioxane
Reactant of Route 2
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2-(1-Chloro-2-methylpropan-2-yl)-5,5-dimethyl-1,3-dioxane
Reactant of Route 3
2-(1-Chloro-2-methylpropan-2-yl)-5,5-dimethyl-1,3-dioxane
Reactant of Route 4
Reactant of Route 4
2-(1-Chloro-2-methylpropan-2-yl)-5,5-dimethyl-1,3-dioxane
Reactant of Route 5
2-(1-Chloro-2-methylpropan-2-yl)-5,5-dimethyl-1,3-dioxane
Reactant of Route 6
2-(1-Chloro-2-methylpropan-2-yl)-5,5-dimethyl-1,3-dioxane

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